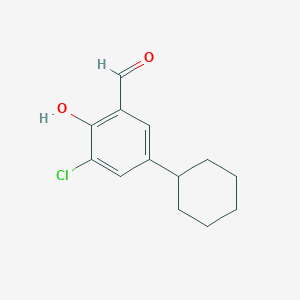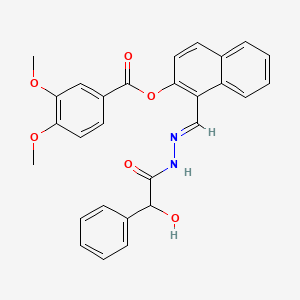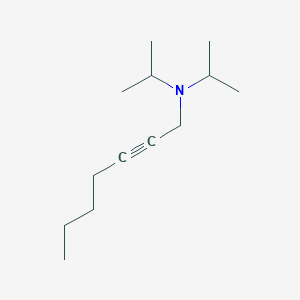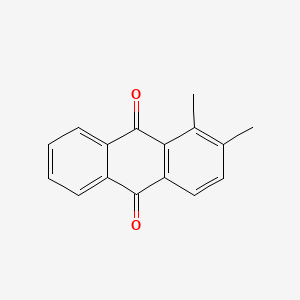
3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C13H15ClO2 and a molecular weight of 238.716 g/mol . This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a hydroxy group attached to a benzaldehyde core. It is a white crystalline solid that is soluble in organic solvents like alcohol and ether but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde typically involves the chlorination of 5-cyclohexyl-2-hydroxybenzaldehyde. This can be achieved through the reaction of 5-cyclohexyl-2-hydroxybenzaldehyde with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: it is likely that similar chlorination reactions are scaled up using industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of chloro and hydroxy groups on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde is not well-documented. it is likely that the compound interacts with various molecular targets through its functional groups. The chloro group may participate in electrophilic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. The aldehyde group can undergo nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
3-Chloro-2-hydroxybenzaldehyde: This compound has a similar structure but lacks the cyclohexyl group, which may result in different chemical and biological properties.
5-Chloro-3-cyclohexyl-2-hydroxybenzaldehyde: This is a positional isomer with the chloro group in a different position, potentially leading to different reactivity and applications.
Uniqueness: The presence of the cyclohexyl group in 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds .
Properties
CAS No. |
401609-67-4 |
|---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
3-chloro-5-cyclohexyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-9,16H,1-5H2 |
InChI Key |
JLNRHGFUCPRGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)
![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)

![4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007887.png)

![1H-Benzimidazole, 2-[2-(propylthio)phenyl]-](/img/structure/B12007896.png)


![[1-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007908.png)
